molecular formula C10H8ClNO2S B141233 5-aminonaphthalene-1-sulfonyl Chloride CAS No. 145061-31-0

5-aminonaphthalene-1-sulfonyl Chloride

Cat. No. B141233
M. Wt: 241.69 g/mol
InChI Key: HNBHMACNYOOUKK-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-1-sulfonyl Chloride is a unique chemical compound with the empirical formula C10H8ClNO2S . It has a molecular weight of 241.69 .


Molecular Structure Analysis

The molecular structure of 5-aminonaphthalene-1-sulfonyl Chloride can be represented by the SMILES string Nc1cccc2c (cccc12)S (Cl) (=O)=O . The InChI key for this compound is HNBHMACNYOOUKK-UHFFFAOYSA-N .

Scientific Research Applications

Reaction with Dimethylsulfoxide

Research by Boyle (1966) explored the reaction of 5-aminonaphthalene-1-sulfonyl chloride with dimethylsulfoxide. This study highlighted the chemical reactivity and potential applications of 5-aminonaphthalene-1-sulfonyl chloride in producing sulfonic acid and chlorodimethyl sulfide, contributing to our understanding of its chemical properties (Boyle, 1966).

Ultramicro Method for Amino Acid Quantitation

Airhart et al. (1973) developed a method to quantify individual amino acids using 5-aminonaphthalene-1-sulfonyl chloride, demonstrating its utility in biochemical analysis. This method, significantly more sensitive than traditional approaches, highlights the compound's role in enhancing analytical techniques (Airhart, Sibiga, Sanders, & Khairallah, 1973).

Electrodegradation of Naphthalenic Amines

Rodrigues et al. (2018) investigated the electrodegradation of various aminonaphthalene sulfonates, including derivatives of 5-aminonaphthalene-1-sulfonyl chloride. This research is crucial in understanding the environmental impact and degradation pathways of these compounds (Rodrigues, Nunes, Lopes, Silva, Ciríaco, & Pacheco, 2018).

Detection of Amino Acids and Serotonin

Leonard and Osborne (1975) discussed the increasing use of 5-aminonaphthalene-1-sulfonyl chloride in biological research, particularly in detecting amino acids and serotonin. The study underscores its role in neurochemical analysis and the development of novel detection methods (Leonard & Osborne, 1975).

Analysis in Plants and Insects

Barcelon, McCoy, and Donselman (1983) utilized 5-aminonaphthalene-1-sulfonyl chloride for amino acid analysis in plants and insects. Their work highlights the compound's role in agricultural and environmental studies, particularly in understanding plant disease susceptibility (Barcelon, McCoy, & Donselman, 1983).

Identification of N-terminal Amino Acids

Harris (1988) and Walker (1984) have both contributed to the development of methods for identifying N-terminal amino acids in proteins using 5-aminonaphthalene-1-sulfonyl chloride. This application is significant in protein chemistry and bioanalytical techniques (Harris, 1988); (Walker, 1984).

Formation of 1-Dimethylaminonaphthalene-5-sulphonamide

Neadle and Pollitt (1965) studied the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of 1-dimethylaminonaphthalene-5-sulphonylamino acids. This research provides insight into the chemical behavior and by-products of reactions involving 5-aminonaphthalene-1-sulfonyl chloride (Neadle & Pollitt, 1965).

Safety And Hazards

The safety data sheet for a related compound, Naphthalene-1-sulfonyl chloride, indicates that it causes severe skin burns and eye damage . It’s important to handle 5-aminonaphthalene-1-sulfonyl Chloride with care, using appropriate personal protective equipment.

properties

IUPAC Name

5-aminonaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBHMACNYOOUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-aminonaphthalene-1-sulfonyl Chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Meng, B Caddy - Analyst, 1995 - pubs.rsc.org
An HPLC with fluorescence detection method has been developed to detect N,N′-diphenyl-N,N′-diethylurea (ethyl centralite, EC) in gunshot residues. Residues were recovered with …
Number of citations: 23 pubs.rsc.org

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